molecular formula C51H56N6O8S B12382885 PROTAC ER|A Degrader-6

PROTAC ER|A Degrader-6

Cat. No.: B12382885
M. Wt: 913.1 g/mol
InChI Key: BEBLTJXFADWQEZ-DWWRPWEUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER|A Degrader-6 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: PROTAC ER|A Degrader-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified versions of the original compound with altered functional groups, which can impact the compound’s ability to degrade the estrogen receptor .

Scientific Research Applications

PROTAC ER|A Degrader-6 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC ER|A Degrader-6 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor signaling pathways, thereby reducing the growth and proliferation of estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C51H56N6O8S

Molecular Weight

913.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[8-[2-[(E)-2-[4-(dicyanomethylidene)-6-hydroxychromen-2-yl]ethenyl]-5-hydroxyphenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C51H56N6O8S/c1-31(33-12-14-35(15-13-33)47-32(2)54-30-66-47)55-49(62)43-24-39(60)29-57(43)50(63)48(51(3,4)5)56-46(61)11-9-7-6-8-10-22-64-45-25-38(59)18-16-34(45)17-20-40-26-41(36(27-52)28-53)42-23-37(58)19-21-44(42)65-40/h12-21,23,25-26,30-31,39,43,48,58-60H,6-11,22,24,29H2,1-5H3,(H,55,62)(H,56,61)/b20-17+/t31-,39+,43-,48+/m0/s1

InChI Key

BEBLTJXFADWQEZ-DWWRPWEUSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)/C=C/C5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)C=CC5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O

Origin of Product

United States

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